![molecular formula C11H16N6O2 B2429191 1-[4-(1H-1,2,3-triazol-1-il)piperidin-1-carbonil]imidazolidin-2-ona CAS No. 2310222-27-4](/img/structure/B2429191.png)

1-[4-(1H-1,2,3-triazol-1-il)piperidin-1-carbonil]imidazolidin-2-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

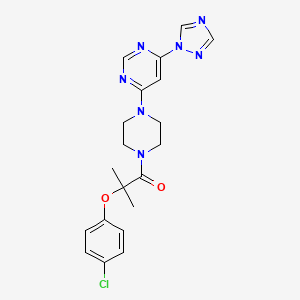

1-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)imidazolidin-2-one is a compound that features a triazole ring, a piperidine ring, and an imidazolidinone moietyThe presence of the triazole ring is particularly noteworthy, as triazoles are known for their stability and diverse biological activities .

Aplicaciones Científicas De Investigación

1-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)imidazolidin-2-one has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its ability to interact with biological targets.

Materials Science: The stability and unique properties of the triazole ring make this compound useful in the development of new materials, such as polymers and coordination complexes.

Biological Research: The compound is used in studies to understand its interactions with various biological molecules and its potential therapeutic effects.

Mecanismo De Acción

Target of Action

The primary target of the compound “1-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]imidazolidin-2-one” is Heat Shock Protein 90 (HSP90) . HSP90 is a molecular chaperone responsible for the assembly and correct folding of polypeptide chains, which prevent the denaturation and inappropriate aggregation of proteins to maintain protein homeostasis . It is one of the most abundant and highly conserved molecular chaperones, which has received significant attention as a therapeutic target for cancer treatment .

Mode of Action

The compound interacts with HSP90, exhibiting significant HSP90α binding affinity . The interaction between the compound and the binding sites of HSP90 is confirmed by molecular modeling studies, which suggest the mode of interaction involves hydrogen bond and hydrophobic interactions .

Biochemical Pathways

HSP90 is essential for cell viability, ATP-dependent folding, and assembling of its client proteins . Many of HSP90’s clients, including PARP, Aurora A, PI3K, BRD4, hTERT, and the estrogen/androgen receptors, have been involved in tumorigenesis . Inhibition of HSP90 leads to degradation of client proteins by the ubiquitin–proteasome pathway .

Result of Action

The compound’s interaction with HSP90 inhibits its function, leading to the degradation of client proteins involved in tumorigenesis . This results in anti-proliferative activities, particularly observed in certain cell lines .

Métodos De Preparación

The synthesis of 1-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)imidazolidin-2-one typically involves a multi-step process. . The general synthetic route may include the following steps:

Formation of the triazole ring: This is achieved by reacting an azide with an alkyne in the presence of a copper catalyst.

Attachment of the piperidine ring: The triazole is then reacted with a piperidine derivative to form the desired intermediate.

Formation of the imidazolidinone moiety: Finally, the intermediate is reacted with an appropriate reagent to form the imidazolidinone ring.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Análisis De Reacciones Químicas

1-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)imidazolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The triazole and piperidine rings can undergo substitution reactions with various reagents to introduce new functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparación Con Compuestos Similares

1-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)imidazolidin-2-one can be compared with other triazole-containing compounds, such as:

2,6-Bis(1-alkyl-1H-1,2,3-triazol-4-yl)pyridines: These compounds also feature triazole rings and are used as selective chelating ligands.

1H-1,2,3-Triazole Analogs: These analogs are studied for their enzyme inhibitory activity and potential therapeutic applications.

The uniqueness of 1-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)imidazolidin-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Propiedades

IUPAC Name |

1-[4-(triazol-1-yl)piperidine-1-carbonyl]imidazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N6O2/c18-10-12-3-7-16(10)11(19)15-5-1-9(2-6-15)17-8-4-13-14-17/h4,8-9H,1-3,5-7H2,(H,12,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBDUJHYSWQEGJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C=CN=N2)C(=O)N3CCNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(5-bromofuran-2-yl)methanone](/img/structure/B2429111.png)

![N-(4-methoxyphenyl)-4-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2429114.png)

![ethyl 2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetate oxalate](/img/structure/B2429118.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2429125.png)

![3-(4-methoxyphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2429128.png)